molecular formula C18H21N3O3 B10813397 4-hydroxy-2-oxo-1-propyl-N-(pyridin-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

4-hydroxy-2-oxo-1-propyl-N-(pyridin-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B10813397
M. Wt: 327.4 g/mol
InChI Key: WIESOTPYSZENSS-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1-propyl-N-(pyridin-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic quinoline derivative with the molecular formula C₁₉H₁₉N₃O₃ (average mass: 337.379 g/mol) . Its structure features a hexahydroquinoline core substituted with a hydroxyl group at position 4, a keto group at position 2, a propyl chain at position 1, and a pyridin-2-yl carboxamide at position 3. The compound’s IUPAC name is systematically derived from this substitution pattern, emphasizing its bicyclic framework and functional groups critical for bioactivity .

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

4-hydroxy-2-oxo-1-propyl-N-pyridin-2-yl-5,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C18H21N3O3/c1-2-11-21-13-8-4-3-7-12(13)16(22)15(18(21)24)17(23)20-14-9-5-6-10-19-14/h5-6,9-10,22H,2-4,7-8,11H2,1H3,(H,19,20,23)

InChI Key

WIESOTPYSZENSS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(CCCC2)C(=C(C1=O)C(=O)NC3=CC=CC=N3)O

Origin of Product

United States

Biological Activity

The compound 4-hydroxy-2-oxo-1-propyl-N-(pyridin-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a derivative of hexahydroquinoline and is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Structure

The chemical structure of this compound can be represented by the following IUPAC name:

\text{ pyridin 3 yl methyl N 1S 1 3S 1 hydroxy 2 oxo 5 phenylpentan 3 yl carbamoyl}-2-phenylethyl]carbamate}

This compound has a molecular formula of C_{27}H_{29}N_{3}O_{5} and a molecular weight of approximately 475.54 g/mol.

Physical Properties

The compound is characterized as a small molecule with potential applications in drug development. Its solubility and stability profiles are crucial for its biological activity.

Anticancer Properties

One of the most notable biological activities of 4-hydroxy derivatives, including our compound of interest, is their potential in combating multidrug resistance (MDR) in cancer therapy. Research indicates that derivatives of hexahydroquinoline exhibit significant cytotoxic effects against P-glycoprotein (P-gp) overexpressing cancer cells. These compounds can modulate the activity of efflux transporters like P-gp, thus enhancing the efficacy of conventional chemotherapy agents .

Case Study: MDR Reversal

In a study involving 16 synthesized hexahydroquinoline derivatives, specific compounds demonstrated the ability to reverse MDR in MES-SA-DX5 human uterine sarcoma cells. The most effective compounds were shown to induce apoptosis and alter cell cycle dynamics significantly. For instance, compounds A1 and A2 effectively blocked P-gp efflux and exhibited high cytotoxicity against resistant cancer cells while remaining relatively selective for malignant over non-malignant cells .

Antibacterial Activity

Another area of interest is the antibacterial properties of related compounds. Some studies have reported that derivatives similar to 4-hydroxy-2-oxo compounds possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds suggest they could serve as potential antibiotics .

Analgesic Effects

Preliminary pharmacological evaluations have indicated that certain structural analogs of 4-hydroxyquinoline derivatives possess analgesic properties. These findings suggest that the compound may interact with pain pathways or receptors to exert its effects .

The mechanisms by which 4-hydroxy derivatives exert their biological effects are multifaceted:

  • P-glycoprotein Modulation : By inhibiting P-gp activity, these compounds can enhance the intracellular accumulation of chemotherapeutic agents, thereby overcoming resistance mechanisms in cancer cells.
  • Induction of Apoptosis : Many derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Antibacterial Mechanism : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Data Table: Biological Activities Overview

Activity TypeCompound DerivativeTarget Organism/Cell TypeEffectReference
AnticancerHexahydroquinoline DerivativesMES-SA-DX5 Human Sarcoma CellsReversal of MDR
AntibacterialRelated HydroxyquinolinesStaphylococcus aureusInhibition (MIC: 8 μg/mL)
AnalgesicAnalogs of HydroxyquinolinesPain PathwaysPain relief

Scientific Research Applications

Research indicates that this compound possesses various biological properties:

  • Antimicrobial Activity : Several studies have demonstrated the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action involves interference with bacterial cell wall synthesis and function, leading to cell death .
  • Anticancer Potential : Preliminary investigations suggest that derivatives of this compound may inhibit cancer cell proliferation. The structure allows for interactions with specific cellular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. This suggests potential applications in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of 4-hydroxy-2-oxo-1-propyl-N-(pyridin-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. evaluated the antimicrobial activity of various synthesized derivatives of pyridine-based compounds against standard bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity comparable to established antibiotics. The study utilized disc diffusion methods to assess efficacy and molecular docking studies to predict interactions at the molecular level .

Case Study 2: Anticancer Activity

Research published in Pharmaceuticals explored the anticancer properties of related quinoline derivatives. These compounds were tested against several cancer cell lines, showing promising results in inhibiting cell growth through apoptosis induction. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Applications in Drug Development

The unique structure of this compound positions it as a lead compound for drug development. Its ability to interact with multiple biological targets makes it a versatile candidate for treating infections and cancers.

Comparison with Similar Compounds

N-(3-Pyridylmethyl)-4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (Compound 16)

  • Structural Differences : Replaces the pyridin-2-yl group with a 3-pyridylmethyl moiety.
  • Polymorphism : Exhibits multiple crystalline phases, complicating X-ray diffraction analysis. Polymorphic forms influence biological activity, with highly active phases showing superior analgesic properties compared to lower-activity variants .
  • Applications : Investigated as a lead compound for analgesic development due to its structural similarity to opioid receptor ligands .

3-Amino-N-(4-Chlorophenyl)-4-(3-Methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (KuSaSch107, 17e)

  • Structural Differences: Substitutes the hexahydroquinoline core with a thieno[2,3-b]quinoline system and introduces a 4-chlorophenyl carboxamide.
  • Bioactivity : Demonstrates potent antiplasmodial activity (IC₅₀: <1 µM against Plasmodium falciparum), attributed to the thiophene ring enhancing hydrophobic interactions with parasitic targets .
  • Synthesis : Prepared via a multi-step protocol involving thiourea intermediates and chloroacetamide coupling .

N3-(1-(3,5-Dimethyl)adamantyl)-6-Chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (Compound 52)

  • Structural Differences : Features an adamantyl group at the carboxamide position and a chloro substituent at position 4.
  • Pharmacology : Shows enhanced metabolic stability due to the adamantyl group’s steric bulk, making it a candidate for antiviral and anti-inflammatory applications .
  • Key Data : Synthesized via TLC purification and characterized by LC-MS and ¹H NMR .

2-Methyl-4-(5-Methyl-2-(Methylthio)thiophen-3-yl)-5-Oxo-7-Phenyl-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

  • Structural Differences : Incorporates a methylthio-thiophene substituent and a phenyl group at position 5.
  • Safety Data : Classified as highly flammable (H224) and toxic upon ingestion (H302) or skin contact (H312). The methylthio group contributes to oxidative instability .

2,5-Dioxo-1-Phenyl-N-{4-[(1E)-2-Phenyldiazen-1-yl]phenyl}-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

  • Properties : The azo linkage may reduce bioavailability due to poor solubility but enhances UV absorption for analytical detection .

Data Table: Key Attributes of Analogues

Compound Name Core Structure Key Substituents Bioactivity/Application Notable Findings References
4-Hydroxy-2-oxo-1-propyl-N-(pyridin-2-yl)-hexahydroquinoline-3-carboxamide Hexahydroquinoline Propyl, pyridin-2-yl Under investigation N/A
N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide (16) Hexahydroquinoline 3-Pyridylmethyl Analgesic lead Polymorphism affects activity
KuSaSch107 (17e) Thieno[2,3-b]quinoline Thiophene, 4-chlorophenyl Antiplasmodial (IC₅₀ <1 µM) Enhanced hydrophobic interactions
Compound 52 Dihydroquinoline Adamantyl, chloro, pentyl Antiviral/anti-inflammatory Improved metabolic stability
2-Methyl-4-(methylthio-thiophenyl)-5-oxo-hexahydroquinoline-3-carboxamide Hexahydroquinoline Methylthio-thiophene, phenyl N/A High flammability (H224)

Preparation Methods

Four-Component Condensation (Hantzsch-Type Reaction)

A widely adopted method involves a one-pot, four-component reaction under acidic catalysis:

Reagents :

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • Propylamine

  • Ethyl acetoacetate

  • Pyridin-2-amine

Conditions :

  • Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%)

  • Solvent: Ethanol or solvent-free (grinding technique)

  • Temperature: 70–80°C

  • Time: 4–6 hours

Mechanism :

  • Knoevenagel condensation : Dimedone reacts with ethyl acetoacetate to form a β-keto-enone.

  • Michael addition : Propylamine attacks the enone system.

  • Cyclization : Intramolecular aldol condensation forms the hexahydroquinoline core.

  • Amidation : In situ hydrolysis of the ester to carboxylic acid, followed by coupling with pyridin-2-amine.

Yield : 60–75%.

Stepwise Synthesis via Ester Intermediate

For higher regiocontrol, a stepwise approach is employed:

Step 1: Synthesis of Ethyl 4-Hydroxy-2-oxo-1-propylhexahydroquinoline-3-carboxylate

Procedure :

  • Dimedone (10 mmol) and propionaldehyde (12 mmol) undergo aldol condensation in acetic acid (50 mL) at reflux (110°C, 8 hours).

  • Ethyl cyanoacetate (10 mmol) is added, followed by ammonium acetate (15 mmol).

  • Reaction stirred at 80°C for 12 hours.

Workup :

  • Cooled mixture poured into ice-water.

  • Precipitate filtered and recrystallized from ethanol.

Yield : 68%.

Step 2: Hydrolysis to Carboxylic Acid

Conditions :

  • Ester intermediate (5 mmol) suspended in 10% NaOH (20 mL).

  • Refluxed for 3 hours, then acidified with HCl to pH 2.

Yield : 92%.

Step 3: Amide Coupling with Pyridin-2-amine

Reagents :

  • Carboxylic acid (5 mmol)

  • Pyridin-2-amine (6 mmol)

  • Coupling agents: EDCI/HOBt or HATU

Conditions :

  • DMF, room temperature, 12 hours.

  • Purification: Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Yield : 55–60%.

Catalytic Innovations and Green Chemistry

Recent advancements emphasize eco-friendly protocols:

Silica-Supported Iron Catalysts

  • Catalyst : Fe(CF₃COO)₃/SiO₂ (5 mol%).

  • Solvent-free conditions , 70°C, 2 hours.

  • Yield : 80–85%, with catalyst recyclability (5 cycles).

Mechanochemical Synthesis

  • Grinding technique : Dimedone, propylamine, ethyl acetoacetate, and pyridin-2-amine ground with p-TSA (10 mol%).

  • Time : 30 minutes.

  • Yield : 70%, no solvent waste.

Analytical Characterization

Critical spectroscopic data for structural confirmation:

Spectrum Key Signals
IR (KBr) 3270 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O, amide), 1650 cm⁻¹ (C=O, ketone)
¹H NMR δ 1.02 (t, 3H, CH₂CH₂CH₃), 4.85 (s, 1H, C₄-OH), 8.30 (d, 1H, pyridine-H)
¹³C NMR δ 198.5 (C=O, ketone), 172.1 (C=O, amide), 149.2 (pyridine-C2)
HRMS [M+H]⁺ calcd. for C₁₇H₂₀N₃O₃: 314.1498; found: 314.1501

Challenges and Optimization Strategies

Regioselectivity in Cyclization

  • Issue : Competing formation of 5- vs. 7-membered rings.

  • Solution : Use of bulky catalysts (e.g., Fe(CF₃COO)₃/SiO₂) to favor hexahydroquinoline.

Amide Bond Stability

  • Issue : Hydrolysis under acidic conditions.

  • Mitigation : Conduct coupling reactions at neutral pH with EDCI/HOBt.

Comparative Evaluation of Methods

Method Yield Time Catalyst Eco-Friendliness
Four-component (p-TSA)60–75%4–6 hp-TSAModerate
Stepwise (EDCI/HOBt)55–60%24 hEDCI/HOBtLow
Fe(CF₃COO)₃/SiO₂80–85%2 hFe(CF₃COO)₃/SiO₂High
Mechanochemical70%0.5 hp-TSAHigh

Industrial Scalability Considerations

  • Cost drivers : Pyridin-2-amine (~$450/kg), EDCI (~$320/kg).

  • Preferred route : Four-component condensation with Fe(CF₃COO)₃/SiO₂ due to high yield, low catalyst loading, and solvent-free operation.

  • Purification : Recrystallization from ethanol minimizes chromatographic steps .

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°C (reflux)Higher yields at 100°C
SolventEthanol/DMFDMF improves solubility
Reaction Time12–24 hoursProlonged time reduces byproducts

Basic: Which analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer:

  • Elemental Analysis : Confirms empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons in pyridyl and quinolone moieties show distinct shifts (e.g., pyridin-2-yl protons at δ 8.2–8.5 ppm; quinolone NH at δ 10.5 ppm) .
    • ¹³C NMR : Carbonyl (C=O) signals at 165–175 ppm confirm carboxamide formation.
  • Melting Point : Sharp melting points (e.g., 210–215°C) indicate high crystallinity and purity .

Advanced: How can polymorphism affect pharmacological activity, and how should researchers design experiments to investigate this?

Methodological Answer:
Polymorphism can alter solubility, bioavailability, and receptor binding. Experimental design includes:

  • Polymorph Screening :
    • Use X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify crystalline forms .
    • Solvent evaporation under varied conditions (e.g., slow cooling vs. rapid precipitation).
  • Bioactivity Comparison :
    • Test polymorphs in standardized assays (e.g., "acetic acid writhing" model for analgesia) .
    • Correlate dissolution rates (via HPLC) with in vivo efficacy.

Example Finding :
In related 4-hydroxyquinoline-2-one analogs, polymorphic forms exhibited up to 30% variation in analgesic activity .

Advanced: How to reconcile contradictory bioactivity data across structural analogs?

Methodological Answer:
Contradictions often arise from differences in:

  • Substituent Effects : Electron-withdrawing groups on the pyridyl ring may enhance receptor affinity.
  • Experimental Models : Standardize assays (e.g., consistent dosing in rodent pain models).
  • Data Normalization :
    • Express activity relative to a common control (e.g., morphine in analgesia studies).
    • Use multivariate analysis to isolate structural contributors (e.g., Hansch analysis) .

Case Study :
N-Benzyl analogs of pyridopyrimidine carboxamides showed variable activity due to substituent positioning on the benzyl group, resolved via 3D-QSAR modeling .

Advanced: How can computational methods optimize synthesis and predict bioactivity?

Methodological Answer:

  • Reaction Path Prediction :
    • Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
    • ICReDD’s workflow integrates computation with high-throughput screening to prioritize reaction conditions .
  • Bioactivity Prediction :
    • Molecular docking (e.g., AutoDock Vina) to assess binding to pain-related targets (e.g., COX-2).
    • Machine learning models trained on hexahydroquinoline libraries predict ADMET properties.

Basic: What are the solubility challenges in preclinical formulation?

Methodological Answer:

  • Solubility Profile :

    SolventSolubility (mg/mL)
    Water<0.1
    DMSO10–15
    Ethanol2–5
  • Formulation Strategies :

    • Use co-solvents (e.g., PEG 400) or cyclodextrin complexes.
    • Micronization to enhance dissolution rates .

Advanced: What evidence supports bioisosteric relationships between hexahydroquinoline and pyridopyrimidine nuclei?

Methodological Answer:
Bioisosterism is inferred from conserved pharmacophores and activity profiles:

  • Structural Overlap : Both nuclei have a planar carboxamide region and hydrogen-bonding sites.
  • Activity Correlation :
    • N-Benzyl-4-hydroxyquinolin-2-ones and pyridopyrimidine carboxamides show similar ED₅₀ values in analgesia models (e.g., ~15 mg/kg) .
  • Design Implications :
    • Replace quinolone with pyridopyrimidine to improve metabolic stability while retaining activity .

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